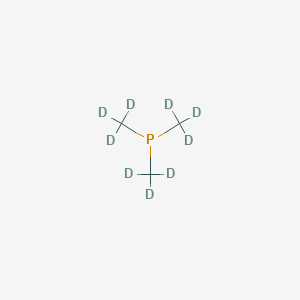

Trimethyl-d9-phosphine

Description

Significance of Deuterated Organophosphorus Compounds in Chemical Sciences

The strategic replacement of hydrogen with its heavier, stable isotope, deuterium (B1214612), is a powerful technique in the chemical sciences. Deuterium-labeled compounds are pivotal for elucidating reaction mechanisms, understanding molecular dynamics, and enhancing the analytical clarity of spectroscopic methods. rsc.org The increased mass of deuterium compared to protium (B1232500) (hydrogen-1) leads to a lower vibrational frequency of carbon-deuterium (C-D) bonds versus carbon-hydrogen (C-H) bonds. This difference gives rise to the kinetic isotope effect (KIE), where reactions involving the cleavage of a C-D bond are often significantly slower than those involving a C-H bond, providing definitive insights into reaction pathways.

Within the vast field of organophosphorus chemistry, deuteration serves several key purposes. Organophosphorus compounds are fundamental as ligands in transition-metal catalysis, as key building blocks in materials science, and as vital components in biochemistry. researchgate.netacs.orgrsc.org The introduction of deuterium into these molecules, creating compounds like Trimethyl-d9-phosphine, offers distinct advantages:

Mechanistic Elucidation: In catalytic cycles, deuterated phosphine (B1218219) ligands help researchers track the fate of the ligand and determine if processes like C-H activation or decomposition involve the ligand's alkyl groups. researchgate.net

Spectroscopic Analysis: In Nuclear Magnetic Resonance (NMR) spectroscopy, the absence of proton signals from a deuterated ligand simplifies complex ¹H NMR spectra, allowing chemists to focus on the signals from the substrate or metal center. In vibrational spectroscopy (Infrared and Raman), the isotopic shift of C-D bands provides a clear marker for identifying and assigning vibrational modes. scispace.com

Pharmaceutical and Metabolic Studies: Deuteration can alter the metabolic profile of bioactive compounds, often leading to improved pharmacokinetic properties. rsc.org While this compound is primarily a research tool, the principles of its use are relevant to the design of deuterated drugs.

Historical Context and Evolution of this compound Research

The story of this compound is rooted in the broader history of organophosphorus chemistry, which began in the 19th century. One of the earliest reports in the field came from the French chemist Paul Thénard in 1845, who described a mixture that included trimethylphosphine (B1194731). mdpi.com For much of the following century, research focused on the synthesis and reactivity of a wide array of phosphines and their derivatives, leading to fundamental reactions like the Michaelis-Arbuzov rearrangement. mdpi.com

The development and application of isotopically labeled compounds, particularly deuterated ones, gained significant momentum in the mid-20th century with the advancement of analytical techniques like Mass Spectrometry and NMR spectroscopy. These methods provided the means to detect and differentiate isotopes effectively. The synthesis of deuterated reagents became crucial for advanced research, moving beyond simple observation to detailed mechanistic inquiry.

Research specifically mentioning this compound (or perdeutero-trimethyl-phosphine) began to appear in spectroscopic literature. For example, studies in the late 1960s reported the laser-Raman and gas-phase infrared spectra of this compound to make vibrational assignments, comparing them with its non-deuterated analogue and related arsenic compounds. researchgate.netscispace.com This foundational work established its utility for fundamental spectroscopic studies and paved the way for its use in more complex chemical systems. The commercial availability of high-purity this compound reflects the growing demand for such specialized reagents in advanced research sectors. sigmaaldrich.com

Interdisciplinary Relevance of this compound Studies in Advanced Chemistry

The application of this compound extends across multiple sub-disciplines of chemistry, demonstrating its versatility as a probe and specialized reagent.

Coordination Chemistry and Homogeneous Catalysis: Trimethylphosphine (PMe₃) is a classic ligand in coordination chemistry, known for its strong electron-donating character and relatively small size (Tolman cone angle of 118°). wikipedia.org It forms stable complexes with a wide range of transition metals, which are often used as catalysts. wikipedia.org this compound is employed in this area to investigate reaction mechanisms without ambiguity from the ligand's protons. For instance, in studies of palladium-catalyzed reactions, using the deuterated ligand can help confirm whether oxidative addition, reductive elimination, or side reactions involve the phosphine's methyl groups. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is highly valuable in NMR studies. In ³¹P NMR, it provides a reference point, while in ¹H NMR, its use eliminates signals that would otherwise overlap with those from other molecules in the reaction mixture, simplifying spectral analysis. molaid.com This is particularly useful when studying the interaction of metal complexes with organic substrates.

Materials Science: Organophosphorus compounds are integral to the synthesis of functional polymers and advanced materials, including flame retardants and components for electronics. rsc.orggoogle.com The use of deuterated building blocks like this compound can aid in characterizing the structure and properties of these materials using techniques such as neutron scattering, which is highly sensitive to isotopic substitution.

Data Tables

Table 1: Physical and Chemical Properties of this compound

| Property | Value |

|---|---|

| IUPAC Name | tris(trideuteriomethyl)phosphane nih.gov |

| Synonyms | Perdeutero-trimethyl-phosphine, Tri(methyl-d3)phosphine molaid.com |

| CAS Number | 22529-57-3 nih.gov |

| Molecular Formula | C₃D₉P |

| Molecular Weight | 85.13 g/mol nih.gov |

| Exact Mass | 85.100677998 Da nih.gov |

Table 2: Spectroscopic Data References for this compound

| Spectroscopic Technique | Research Finding | Reference |

|---|---|---|

| ATR-IR Spectra | The ATR-IR spectrum is available and has been cataloged. | nih.gov |

| Raman and Infrared Spectra | The laser-Raman and gas-phase infrared spectra have been reported and used for vibrational assignments. | researchgate.netscispace.com |

| NMR Spectroscopy | Used in NMR spectroscopic studies of metal complexes to simplify spectra and study olefin exchange. | molaid.com |

Structure

3D Structure

Properties

IUPAC Name |

tris(trideuteriomethyl)phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9P/c1-4(2)3/h1-3H3/i1D3,2D3,3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWDBCBWQNCYNR-GQALSZNTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CP(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])P(C([2H])([2H])[2H])C([2H])([2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10499926 | |

| Record name | Tris[(~2~H_3_)methyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

85.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22529-57-3 | |

| Record name | Tris[(~2~H_3_)methyl]phosphane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10499926 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 22529-57-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Trimethyl D9 Phosphine

Strategies for Deuterium (B1214612) Incorporation in Phosphine (B1218219) Synthesis

The introduction of deuterium into organic molecules, including phosphines, generally follows two main pathways: the "synthetic approach" and the "exchange approach". princeton.edu

Synthetic Approach: This strategy involves the use of deuterated starting materials or reagents that carry the deuterium atoms into the final product. This is the most common and direct method for preparing compounds with high levels of specific deuteration, such as trimethyl-d9-phosphine. Key deuterated building blocks for this purpose include deuterated methyl halides (CD₃X) or deuterated organometallic reagents (CD₃MgX).

Exchange Approach: This method involves the exchange of hydrogen atoms for deuterium atoms on a pre-existing, non-deuterated molecule. princeton.edu Hydrogen Isotope Exchange (HIE) reactions can be catalyzed by acids, bases, or transition metals. acs.org While powerful for labeling complex molecules at later stages, achieving the exhaustive and specific deuteration required for this compound (i.e., replacing all nine protons) via HIE on trimethylphosphine (B1194731) is challenging and less direct than a synthetic approach. Modern catalysts, such as atomically dispersed Fe-P pair-site systems, have shown high efficiency for deuteration of arenes and heteroarenes using deuterium oxide (D₂O) as the deuterium source, highlighting ongoing advancements in catalytic H/D exchange. cardiff.ac.ukcardiff.ac.uk

For the synthesis of this compound, the synthetic approach using deuterated C1 building blocks is the most practical and widely employed strategy to ensure high isotopic enrichment.

Classical and Modern Synthetic Routes to Alkylphosphines

The formation of the carbon-phosphorus (C-P) bond is the key step in the synthesis of alkylphosphines. Several classical and modern methods are utilized, which can be adapted for the preparation of their deuterated analogs. beilstein-journals.org

One of the most fundamental and widely used methods for forming C-P bonds is the reaction of a phosphorus halide with an organometallic nucleophile, such as a Grignard reagent. beilstein-journals.orgresearchgate.net This approach is readily adapted for the synthesis of this compound by employing a deuterated Grignard reagent.

The synthesis begins with the preparation of the deuterated Grignard reagent, methyl-d3-magnesium halide (CD₃MgX), from a methyl-d3-halide (e.g., bromomethane-d3 or iodomethane-d3) and magnesium metal in an anhydrous ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). wikipedia.orglibretexts.orgchemguide.co.uk Subsequently, this deuterated reagent is reacted with a suitable phosphorus electrophile, typically phosphorus trichloride (B1173362) (PCl₃), in a stoichiometric fashion. The highly nucleophilic carbanionic center of the Grignard reagent attacks the electrophilic phosphorus atom, displacing the chloride leaving groups. Three equivalents of the Grignard reagent are required to form the tertiary phosphine.

This method is highly effective for producing this compound with a high degree of isotopic purity, contingent on the purity of the initial deuterated methyl halide. libretexts.org

Table 1: Grignard Synthesis of this compound

| Step | Reactants | Reagents/Solvents | Product |

|---|---|---|---|

| 1 | Methyl-d3-bromide (CD₃Br), Magnesium (Mg) | Anhydrous Diethyl Ether or THF | Methyl-d3-magnesium bromide (CD₃MgBr) |

Another classical approach to C-P bond formation is through nucleophilic substitution, where a phosphorus nucleophile attacks an alkyl halide electrophile. beilstein-journals.org This can be achieved by reacting metal phosphides with an appropriate deuterated alkyl halide. For the synthesis of this compound, this involves the use of a deuterated methyl halide, such as iodomethane-d3 (B117434) (CD₃I).

The process can be envisioned in a stepwise manner starting from phosphine (PH₃) itself. Phosphine can be deprotonated by a strong base (e.g., sodium amide, NaNH₂) to form a metal phosphide (B1233454) (e.g., sodium phosphide, NaPH₂). This phosphide is a potent nucleophile that can then react with iodomethane-d3 to displace the iodide and form methyl-d3-phosphine (CD₃PH₂). This process can be repeated with further deprotonation and alkylation steps to yield bis(methyl-d3)phosphine and finally this compound.

A more direct route involves the reaction of a metal phosphide like lithium phosphide (Li₃P) or sodium phosphide (Na₃P) with three equivalents of the deuterated methyl halide.

This method provides an alternative to the Grignard approach, relying on the high nucleophilicity of the phosphide anion to form the C-P bond. walisongo.ac.id The efficiency of the reaction depends on factors such as the choice of solvent, temperature, and the reactivity of the specific metal phosphide and deuterated alkyl halide used.

Modern synthetic chemistry has seen the emergence of more atom-economical and environmentally benign methods, such as hydrophosphination. beilstein-journals.org Hydrophosphination involves the addition of a P-H bond across an unsaturated bond, typically a C=C or C≡C bond. mdpi.com Photochemical hydrophosphination, which uses UV or visible light to initiate the reaction, is a particularly effective technique that often proceeds via a radical mechanism and results in the anti-Markovnikov addition product. beilstein-journals.orgacs.org

While this method is highly valuable for synthesizing more complex phosphines, its direct application to produce a simple molecule like trimethylphosphine is not straightforward, as it would require a C1 alkene substrate (i.e., methylene, CH₂), which is not a practical starting material. However, the principles of hydrophosphination are relevant to deuterium incorporation in phosphine synthesis more broadly. For instance, the addition of a P-D bond (from a deuterated phosphine source) across an alkene is a viable strategy for introducing deuterium at specific positions in more complex alkylphosphine structures. mdpi.com The development of photocatalytic methods continues to expand the toolkit for C-P bond formation and isotopic labeling. rsc.orgnih.gov

Optimization of Deuteration Efficiency and Isotopic Purity

Achieving high deuteration efficiency and isotopic purity is the primary goal in the synthesis of labeled compounds like this compound. The final isotopic enrichment of the product is critically dependent on the isotopic purity of the deuterated starting materials (e.g., CD₃Br or CD₃I) and the exclusion of proton sources throughout the reaction sequence.

Several factors must be optimized:

Anhydrous Conditions: Grignard reagents and metal phosphides are extremely strong bases that react readily with protic sources, including trace amounts of water. chemguide.co.uk Any moisture present in the solvents or on the glassware can protonate the organometallic intermediates, leading to the incorporation of hydrogen instead of deuterium and lowering the isotopic purity. Therefore, all reagents, solvents, and equipment must be rigorously dried.

Inert Atmosphere: Both the intermediates and the final phosphine product are susceptible to oxidation. researchgate.net Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is essential to prevent the formation of the corresponding phosphine oxide, P(O)(CD₃)₃.

Stoichiometry and Purity of Precursors: The isotopic enrichment of the final this compound can be no higher than that of the deuterated methyl source. Using starting materials with the highest available isotopic purity (typically >98% D) is crucial.

The isotopic purity and chemical identity of the final product are confirmed using a combination of analytical techniques. Mass spectrometry (MS) is used to determine the molecular weight and confirm the mass increase corresponding to the nine deuterium atoms. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for assessing the degree and location of deuteration.

| ³¹P NMR | Provides information about the phosphorus environment. In ¹H-decoupled ³¹P NMR, this compound appears as a multiplet due to coupling with the nine deuterium nuclei (spin I=1), confirming successful synthesis. |

By carefully controlling reaction conditions and using high-purity deuterated precursors, this compound can be synthesized with high chemical yield and excellent isotopic enrichment, making it a reliable standard and tool for advanced chemical and biomedical research.

Advanced Spectroscopic and Structural Characterization of Trimethyl D9 Phosphine

Nuclear Magnetic Resonance (NMR) Spectroscopy of Trimethyl-d9-phosphine

NMR spectroscopy serves as a powerful tool for elucidating the structure and behavior of this compound in solution. By examining different nuclei, a comprehensive understanding of the molecule's electronic environment and dynamic processes can be achieved.

Deuterium (B1214612) (²H) NMR Investigations

Deuterium (²H) is a quadrupolar nucleus, and its NMR signals are particularly sensitive to the local electric field gradient. In this compound, the nine deuterium atoms are located in the three equivalent trideuteriomethyl (-CD₃) groups. In the solid state, ²H NMR can provide detailed insights into the molecular dynamics, specifically the rotation of these methyl groups. The analysis of the quadrupolar splitting patterns at different temperatures allows for the characterization of the motional processes and the determination of rotational barriers.

Phosphorus-31 (³¹P) NMR Chemical Shift Studies

Phosphorus-31 is a spin-1/2 nucleus with 100% natural abundance, making ³¹P NMR a highly sensitive and direct method for studying phosphines. The ³¹P NMR spectrum of this compound shows a single resonance, indicative of the single phosphorus environment. The chemical shift is influenced by the electronic environment around the phosphorus atom. For the non-deuterated analog, trimethylphosphine (B1194731), the ³¹P chemical shift is reported to be approximately -62 ppm relative to 85% H₃PO₄. The chemical shift for the deuterated species is expected to be very similar, with only minor isotopic effects. Studies of trimethylphosphine binding to heme iron(II) have shown that the ³¹P chemical shift is highly sensitive to the coordination environment. nih.gov

Table 1: ³¹P NMR Chemical Shift Data

| Compound | Chemical Shift (δ) [ppm] |

|---|

Note: The chemical shift is referenced to 85% H₃PO₄.

Carbon-13 (¹³C) NMR Analysis

In the ¹³C NMR spectrum of this compound, a single resonance is expected due to the equivalence of the three methyl carbons. Because of the coupling to the spin-1 deuterium nucleus, this carbon signal is split into a multiplet. According to the 2nI+1 rule, where n=3 (number of deuterium atoms) and I=1 (spin of deuterium), the ¹³C signal would theoretically appear as a septet. The substitution of hydrogen with deuterium results in a characteristic isotopic shift.

Multinuclear NMR Approaches for Structural Elucidation and Dynamic Processes

A combined approach using ¹H, ²H, ¹³C, and ³¹P NMR provides a powerful method for unambiguous structural confirmation and the study of dynamic behaviors. Variable-temperature NMR studies, observing these different nuclei, can reveal information about intramolecular motions, such as the rotation of the methyl groups around the P-C bonds. The coupling constants between different nuclei (e.g., ¹J(P-C), ²J(P-C-D)) provide valuable information for confirming the connectivity within the molecule.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The vibrational spectra of this compound have been investigated to understand its molecular vibrations. The analysis is greatly aided by comparing its spectra with that of its non-deuterated counterpart, Trimethylphosphine. The substitution of hydrogen with heavier deuterium atoms leads to significant shifts in the vibrational frequencies of the methyl groups, which helps in making definitive assignments. scispace.com

Key vibrational modes for this compound include the P-C stretching frequencies and the various stretching, deformation, and rocking modes of the -CD₃ groups.

Table 2: Selected Vibrational Frequencies for this compound (cm⁻¹)

| Vibrational Mode | Frequency (cm⁻¹) |

|---|---|

| CD₃ asymmetric stretch | ~2220 |

| CD₃ symmetric stretch | ~2120 |

| CD₃ asymmetric deformation | ~1050 |

| CD₃ symmetric deformation | ~930 |

| CD₃ rock | ~750 |

| P-C₃ asymmetric stretch | ~700 |

Note: These are approximate frequencies based on studies of deuterated phosphine (B1218219) compounds. cdnsciencepub.com

Gas Electron Diffraction for Molecular Geometry Determination

Table 3: Molecular Geometry Parameters of Trimethylphosphine from Gas Electron Diffraction

| Parameter | Value | Reference |

|---|---|---|

| P-C bond length (r) | 1.8465 ± 0.003 Å | umich.eduaip.orgdntb.gov.ua |

| C-H bond length (r) | 1.091 ± 0.006 Å | umich.eduaip.orgdntb.gov.ua |

| C-P-C angle (∠) | 98.6 ± 0.3° | umich.eduaip.orgdntb.gov.ua |

Table 4: List of Compound Names

| Compound Name |

|---|

| This compound |

| Trimethylphosphine |

Mass Spectrometry for Isotopic Composition and Purity Analysis

Mass spectrometry is an indispensable analytical technique for the characterization of isotopically labeled compounds such as this compound. It provides crucial information on the molecular weight, isotopic enrichment, and structural integrity of the molecule. High-resolution mass spectrometry (HRMS) is particularly powerful in this context, offering the accuracy required to distinguish between different isotopologs and confirm the elemental composition. nih.govrsc.org

Detailed Research Findings

The primary application of mass spectrometry in the analysis of this compound is the verification of its isotopic composition and the determination of its isotopic purity. rsc.org The molecular formula of the fully deuterated compound is C₃D₉P, and its theoretical monoisotopic mass is 85.100677998 Da. nih.gov

In a mass spectrum of a this compound sample, the most abundant peak is expected to correspond to the molecular ion of the fully deuterated (d9) species. However, synthetic preparations are rarely 100% isotopically pure. Consequently, the spectrum will typically show a cluster of peaks representing different isotopologs—molecules that differ only in their isotopic composition. These include the partially deuterated species (d1 to d8) and the non-deuterated (d0) trimethylphosphine.

The isotopic purity is a critical parameter for deuterated compounds and is calculated from the relative abundances of these isotopolog peaks in the mass spectrum. nih.gov Advanced mass spectrometry techniques, such as electrospray ionization high-resolution mass spectrometry (ESI-HRMS), allow for the precise measurement and quantification of these H/D isotopolog ions. researchgate.net The calculation of isotopic purity requires correcting the measured ion intensities by accounting for the natural isotopic contributions of other elements present, such as Carbon-13 (¹³C). researchgate.net

The table below shows the theoretical monoisotopic masses for the protonated molecular ions ([M+H]⁺) of this compound and its less-deuterated isotopologs.

Table 1: Theoretical Monoisotopic Masses of Trimethylphosphine Isotopologs

| Isotopolog | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

|---|---|---|

| This compound | C₃D₉P | 85.100678 |

| Trimethyl-d8-phosphine | C₃HD₈P | 84.094400 |

| Trimethyl-d7-phosphine | C₃H₂D₇P | 83.088122 |

| Trimethyl-d6-phosphine | C₃H₃D₆P | 82.081844 |

| Trimethyl-d5-phosphine | C₃H₄D₅P | 81.075566 |

| Trimethyl-d4-phosphine | C₃H₅D₄P | 80.069288 |

| Trimethyl-d3-phosphine | C₃H₆D₃P | 79.063010 |

| Trimethyl-d2-phosphine | C₃H₇D₂P | 78.056732 |

| Trimethyl-d1-phosphine | C₃H₈DP | 77.050454 |

In addition to determining isotopic purity, mass spectrometry, particularly tandem mass spectrometry (MS/MS), is used to confirm the location of the deuterium labels. nih.gov The fragmentation pattern of this compound is expected to be analogous to that of its non-deuterated counterpart. nist.gov Under electron ionization, the primary fragmentation pathway would involve the loss of a deuterated methyl radical (•CD₃) to produce a fragment ion [M-CD₃]⁺. Further fragmentation could occur, but the analysis of these characteristic losses confirms that the deuterium atoms are located on the methyl groups as expected.

Theoretical and Computational Investigations on Trimethyl D9 Phosphine

Density Functional Theory (DFT) Studies of Electronic Structure and Bonding

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. umsystem.edu Studies on phosphines and their derivatives have utilized DFT to understand their fundamental properties.

Ab initio Self-Consistent Field (SCF) Molecular Orbital (MO) calculations on trimethylphosphine (B1194731), the non-deuterated analogue of Trimethyl-d9-phosphine, reveal important aspects of its electronic structure and bonding. rsc.org These calculations show that the phosphorus-oxygen bond in the corresponding trimethylphosphine oxide has significant σ- and π-contributions. rsc.org The π-bonding involves the phosphorus 3d-orbitals to a large extent, which informs the donor-acceptor properties of the phosphine (B1218219) itself. rsc.org

In related studies on molybdenum complexes with substituted phosphine ligands, including trimethylphosphine, DFT has been used to analyze electronic effects. researchgate.net Decomposition energy analysis in these studies indicates that metal-phosphine interactions have a degree of covalent character. researchgate.net Furthermore, investigations into cadmium-based quantum dots capped with ligands like OPH₃ (a model for phosphine oxides) use DFT to explore the electronic properties and frontier orbital compositions, highlighting how capping affects the electronic structure. acs.org

**4.2. Quantum Chemical Calculations of Spectroscopic Parameters

Quantum chemical calculations are instrumental in predicting and interpreting spectroscopic data, providing a bridge between molecular structure and experimental observations.

Quantum chemical calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method at the DFT level, have become a reliable tool for predicting ³¹P NMR chemical shifts. rsc.orgresearchgate.net Extensive research has shown that even with modest levels of theory and basis sets, accurate predictions of ³¹P chemical shifts can be achieved, which is valuable for the structural analysis of organophosphorus compounds. rsc.orgresearchgate.netrsc.org

For a broad range of phosphorus compounds, a variety of computational methods have been tested. researchgate.net It has been demonstrated that high-level theory is not always necessary to obtain accurate predictions. researchgate.net For instance, the PBE1PBE functional combined with certain basis sets can provide good results at a reasonable computational cost. rsc.orgresearchgate.net Linear scaling of the calculated results against experimental data significantly improves their accuracy. rsc.orgresearchgate.netbeilstein-journals.org

The following table summarizes recommended computational levels for ³¹P NMR chemical shift predictions based on a comprehensive study: researchgate.net

| Application | Recommended Level of Theory | Notes |

| Express Estimation | PBE1PBE/6-31G(d)//PBE1PBE/6-31G(d) | Provides a quick and reasonable estimate. |

| Routine Applications | PBE1PBE/6-31G(2d)//PBE1PBE/6-31G(d) | Recommended for regular, reliable calculations. |

| Higher Accuracy | PBE1PBE/6-311G(2d,2p)//PBE1PBE/6-31+G(d) | Offers better results at a higher, yet reasonable, cost. |

Table generated from data in source researchgate.net.

Care must be taken for molecules that can exist in different forms in solution (like conformers or associates) or for phosphorus atoms near heavy elements, where relativistic effects can be significant. rsc.orgresearchgate.netrsc.org The choice of the functional and basis set can also be critical depending on the specific type of phosphorus compound being studied. beilstein-journals.org For example, the M06-2X functional has shown good performance for many compounds, but can fail for those with P-C multiple bonds. beilstein-journals.org This highlights the importance of selecting appropriate computational methods, and sometimes using multiple methods, for novel structures. beilstein-journals.org

Normal coordinate analysis is a fundamental computational technique used to assign and understand the vibrational modes observed in infrared (IR) and Raman spectra. The laser-Raman and gas-phase infrared spectra of perdeutero trimethyl phosphine (this compound) have been reported and assignments were made by comparing its spectra with those of non-deuterated trimethyl phosphine and other related molecules. researchgate.net

A vibrational analysis of trimethylphosphane {P(CH₃)₃} involved recording Raman spectra with parallel and perpendicular polarization, which, combined with a normal coordinate analysis, allowed for detailed vibrational assignments. nih.gov This analysis focused on the skeletal modes of the phosphorus-carbon core and their interactions with the methyl groups, providing insights into the force field and potential energy distribution. nih.gov Such studies are directly applicable to this compound, where the mass difference due to deuterium (B1214612) substitution would significantly shift the vibrational frequencies of the methyl group modes, a phenomenon that can be precisely modeled and understood through normal coordinate analysis.

The Gaussian software package is often used for these types of vibrational analyses. gaussian.comgaussian.com The process involves calculating the Hessian matrix (second derivatives of energy) at an optimized geometry. gaussian.com From this, force constants, reduced masses, and the Cartesian displacements for each normal mode are determined. gaussian.com It is important to note that the definition of reduced mass in this context is specific to a coordinate system where the normalized Cartesian displacement is one unit, which differs from the simpler definition used for diatomics. gaussian.com This comprehensive analysis allows for the decomposition of complex vibrational motions into fundamental modes, aiding in the interpretation of experimental spectra. rsc.org

Computational Modeling of Molecular Interactions and Reactivity

Computational modeling extends beyond the properties of single molecules to simulate their interactions and reactions. mdpi.comlidsen.com These methods are crucial for understanding how this compound might behave in different chemical environments.

DFT studies on molybdenum complexes with various phosphine ligands, including PMe₃, have investigated the electronic effects and the nature of the metal-phosphine and other ligand interactions. researchgate.net These studies found that the metal-phosphine bond has little covalent character, while other interactions, like with hydrazido ligands, are strongly covalent. researchgate.net Such analyses are key to understanding the reactivity and stability of coordination compounds containing phosphine ligands.

In the context of surface chemistry, DFT calculations have been used to study the structural and electronic properties of quantum dots capped with molecules like phosphine oxides (e.g., OPH₃), which serve as simple models for experimental ligands. acs.org These models explore how ligands affect the electronic energies (HOMO/LUMO) and properties like ionization potential, and how solvents influence these structures. acs.org This type of modeling is relevant for understanding the interaction of this compound with surfaces and nanoparticles.

Molecular dynamics (MD) simulations are another powerful tool for studying molecular interactions and have been applied to a vast range of biological and material systems. mdpi.com For instance, MD can be used to study the binding of ligands to proteins or the self-assembly of molecules. lidsen.com While specific MD studies on this compound were not found, the methodology is applicable to study its interactions in solution or with larger molecular systems, providing insights into its dynamic behavior. lidsen.com

Applications of Trimethyl D9 Phosphine As a Ligand in Coordination and Organometallic Chemistry

Synthesis and Characterization of Metal Complexes with Trimethyl-d9-phosphine Ligands

The synthesis of metal complexes incorporating this compound ligands generally involves the reaction of a suitable metal precursor with a stoichiometric amount of the phosphine (B1218219). mdpi.com These reactions are typically conducted under an inert atmosphere, such as argon, in dry solvents like dichloromethane (B109758) or diethyl ether. mdpi.com Reaction conditions can range from room temperature to slightly elevated temperatures (e.g., 50 °C) with reaction times varying from 30 minutes to 12 hours. mdpi.com The resulting metal complexes are often isolated as air-stable solids and can be purified by techniques like washing with a non-polar solvent such as hexane (B92381) or by recrystallization. mdpi.com

A common synthetic route involves the direct reaction of a metal halide precursor with this compound. For instance, gold(I) complexes can be prepared by reacting [(Me₂S)AuCl] with the phosphine ligand in dichloromethane. mdpi.com The formation of the metal-phosphine bond is a key step in these syntheses.

Characterization Techniques:

A suite of analytical methods is employed to confirm the formation and elucidate the structure of these complexes.

NMR Spectroscopy: ³¹P{¹H} NMR spectroscopy is a primary tool for characterizing phosphine complexes. The coordination of the phosphine to a metal center results in a downfield shift of the ³¹P signal compared to the free ligand, confirming complex formation. mdpi.com

X-ray Crystallography: Single-crystal X-ray diffraction provides definitive structural information, including bond lengths and angles within the complex. For example, in a gold(I) phosphine complex, the P-Au bond length and the P-Au-Cl bond angle can be precisely determined, offering insights into the coordination geometry. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy can be valuable, especially when other functional groups, like carbonyls, are present in the complex. Changes in the stretching frequencies of these groups upon coordination of the phosphine ligand can provide information about the electronic properties of the phosphine. libretexts.org

The synthesis of phosphine ligands themselves can be achieved through methods like the hydrophosphination of alkenes. mdpi.comnih.gov For instance, reacting diphenylphosphine (B32561) with a cyclic internal alkene can generate tertiary phosphines suitable for coordination chemistry. mdpi.comnih.gov

Table 1: Examples of Synthesized Metal-Phosphine Complexes

| Metal Precursor | Phosphine Ligand | Solvent | Product |

| [(Me₂S)AuCl] | This compound | Dichloromethane | [AuCl(P(CD₃)₃)] |

| Pd(II) precursors | This compound | Various | Pd(II)-P(CD₃)₃ complexes |

| Cu(I) precursors | This compound | Various | Cu(I)-P(CD₃)₃ complexes |

| Ag(I) precursors | This compound | Various | Ag(I)-P(CD₃)₃ complexes |

This table is illustrative and based on general synthetic procedures for similar phosphine ligands.

Role of this compound in Homogeneous Catalysis

Phosphine ligands are cornerstones of homogeneous catalysis, and this compound is no exception. researchgate.netchemistryviews.org Its utility stems from its specific steric and electronic properties that can be fine-tuned to influence the activity and selectivity of a metal catalyst. catalysis.blogalfa-chemistry.com

The catalytic performance of a metal complex is intricately linked to the properties of its ligands. umb.edu For phosphine ligands like this compound, two key factors are at play:

Electronic Properties: Trimethylphosphine (B1194731) is a strong σ-donating ligand. libretexts.org This means it readily donates its lone pair of electrons to the metal center, increasing the electron density on the metal. alfa-chemistry.com This increased electron density can, in turn, enhance the metal's reactivity in key catalytic steps like oxidative addition. alfa-chemistry.com The electronic effect of a phosphine ligand can be indirectly measured by observing the stretching frequencies of co-ligands like carbon monoxide (CO) in IR spectroscopy. libretexts.orglibretexts.org A stronger σ-donating phosphine will lead to more back-bonding from the metal to the CO, resulting in a lower ν(CO) frequency. libretexts.orglibretexts.org

Steric Properties: The steric bulk of a phosphine ligand, often quantified by Tolman's cone angle, plays a critical role in determining the coordination environment around the metal center. libretexts.orgwikipedia.org Trimethylphosphine has a relatively small cone angle of 118°. wikipedia.org This allows for the coordination of multiple phosphine ligands to a single metal center. wikipedia.org The steric profile of the ligand can influence the rate and selectivity of a catalytic reaction by controlling substrate access to the metal center and influencing the stability of intermediates. ucla.edumanchester.ac.uk For instance, bulky phosphines can promote reductive elimination, a crucial step in many catalytic cycles. alfa-chemistry.com

The ability to systematically modify both the steric and electronic properties of phosphine ligands is a significant advantage in designing catalysts for specific applications. libretexts.orglibretexts.org

Table 2: Steric and Electronic Parameters of Trimethylphosphine

| Property | Value | Significance |

| Tolman Cone Angle | 118° wikipedia.org | A measure of steric bulk; relatively compact. wikipedia.org |

| Tolman Electronic Parameter (ν(CO) in Ni(CO)₃L) | 2060.4 cm⁻¹ | Indicates strong σ-donating character. |

Chiral phosphine ligands are instrumental in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. dicp.ac.cnbohrium.com While this compound itself is not chiral, the principles of using phosphine ligands to control stereochemistry are highly relevant.

In asymmetric catalysis, chiral phosphine ligands create a chiral environment around the metal center. bohrium.com This chiral pocket influences how the substrate binds to the catalyst, directing the reaction to favor the formation of one enantiomer over the other. dicp.ac.cn The development of novel chiral phosphine ligands, including those with unique structural features, is an active area of research. dicp.ac.cn These ligands have been successfully applied in a variety of asymmetric reactions, including hydrogenations, hydroformylations, and allylic alkylations, often achieving high enantioselectivities. dicp.ac.cnbohrium.com The insights gained from studying simpler phosphines like trimethylphosphine and its deuterated analog contribute to the rational design of more complex and effective chiral ligands. bohrium.com

Immobilizing homogeneous catalysts on solid supports, such as porous polymers, offers several advantages, including ease of catalyst separation and recycling. researchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the practical benefits of heterogeneous systems. researchgate.net

Porous organic polymers (POPs) functionalized with phosphine groups are versatile platforms for supporting metal catalysts. nih.gov These polymers can be synthesized with high surface areas and tunable pore sizes, which facilitates the diffusion of substrates and products. researchgate.netnih.gov The phosphine units within the polymer matrix act as anchor points for metal ions, creating stable and reusable catalysts. nih.gov

The synthesis of these supported catalysts can involve the co-polymerization of phosphine-containing monomers with cross-linkers. mdpi.com The resulting phosphine-functionalized polymer can then be loaded with a metal precursor. nih.gov The performance of these supported catalysts has been demonstrated in various reactions, including palladium-catalyzed cross-coupling reactions. researchgate.net The structure of the polymer support can influence the coordination environment of the metal center and, consequently, the catalytic activity and stability. researchgate.net

This compound in Transition Metal Organometallic Systems

This compound is a versatile ligand in the broader field of transition metal organometallic chemistry, which studies compounds containing metal-carbon bonds. mlsu.ac.inethernet.edu.et Its role extends beyond catalysis to the fundamental synthesis and reactivity of a wide array of organometallic complexes. mlsu.ac.inethernet.edu.et

The synthesis of metal-phosphine adducts and complexes often involves the straightforward reaction of a metal precursor with the phosphine ligand. mdpi.comcardiff.ac.uk These reactions can lead to the formation of simple adducts or more complex structures depending on the metal, its oxidation state, and the reaction conditions. mlsu.ac.incardiff.ac.uk

For example, trimethylphosphine readily forms adducts with main group organometallics like trimethylaluminium. rice.edu Studies of these adducts provide insights into the steric and electronic interactions between the phosphine and the metal center. rice.edu

In transition metal chemistry, phosphine ligands like this compound can stabilize metals in various oxidation states and coordination geometries. mlsu.ac.inethernet.edu.et They are often considered "spectator" ligands, meaning they remain coordinated to the metal throughout a reaction sequence, influencing the reactivity at the metal center without being directly involved in the bond-making and bond-breaking processes of the substrates. alfa-chemistry.com However, the reactivity of the coordinated phosphine itself can also be of interest. For instance, in certain systems, the phosphine ligand can undergo transformations or be displaced by other ligands. nih.gov

The study of the synthesis and reactivity of these complexes is fundamental to understanding the principles of organometallic chemistry and for developing new catalytic processes. mlsu.ac.inethernet.edu.et The isotopic labeling in this compound provides a powerful handle for mechanistic investigations using techniques like NMR spectroscopy.

Ligand Exchange Dynamics and Thermodynamic Stability in Coordination Compounds

The substitution of hydrogen with deuterium (B1214612) in phosphine ligands, such as in this compound (P(CD₃)₃), can subtly influence the electronic and steric properties of the ligand, which in turn affects the kinetics and thermodynamics of its coordination complexes. While comprehensive studies focusing solely on the ligand exchange dynamics of this compound are not abundant, the principles of kinetic isotope effects (KIEs) and available research on related systems provide significant insights.

The primary difference between Trimethylphosphine (P(CH₃)₃) and this compound lies in the vibrational frequencies of the C-H versus C-D bonds. The C-D bond is slightly shorter and stronger than the C-H bond, leading to a lower zero-point energy. This seemingly minor difference can manifest as secondary kinetic isotope effects in ligand exchange reactions. wikipedia.org Secondary KIEs are observed when the bond to the isotopically substituted atom is not broken during the reaction but is located at a position alpha or beta to the reacting center. wikipedia.org

In the context of ligand exchange, if the reaction proceeds through a dissociative mechanism where a ligand detaches in the rate-determining step, the transition state would be less sterically crowded. Conversely, an associative mechanism involves the formation of a more crowded transition state. The slightly smaller steric profile of the CD₃ group compared to the CH₃ group, a result of the shorter C-D bond length, can influence the rates of these processes.

Research on the kinetics of cis-trans isomerization and reductive elimination in dihydridobis(trimethylphosphine)platinum(II) has shown that phosphine ligands can exchange rapidly, and the rates are influenced by the solvent and other ligands present. researchgate.net Although this study did not use deuterated phosphine ligands, it highlights the dynamic nature of phosphine ligand exchange. researchgate.net A thesis by Yuee Feng on the synthesis and reactivity of ruthenium complexes mentions kinetic studies of PMe₃ exchange in the presence of P(CD₃)₃, suggesting that such comparative studies are crucial for understanding isotope effects on ligand lability.

From a thermodynamic perspective, the stability of a coordination compound is related to the strength of the metal-ligand bond. The electronic effect of deuteration on a phosphine ligand is generally considered to be small but not negligible. The slightly greater electron-donating ability of a CD₃ group compared to a CH₃ group (an inductive effect) could lead to a slightly stronger metal-phosphine bond in the deuterated complex. This would manifest as a more negative enthalpy of formation (ΔHf) and a larger stability constant (β).

A study on the complexes of difluoroiodomethane (B73695) with this compound provided experimental complexation enthalpies. researchgate.net While these are for halogen and hydrogen-bonded complexes rather than traditional coordination compounds with a metal center, they offer valuable thermodynamic data.

Table 1: Experimental Complexation Enthalpies for Complexes of Difluoroiodomethane with this compound

| Complex Type | Complexation Enthalpy (kJ mol⁻¹) |

|---|---|

| Halogen-bonded | -15.4 (± 0.4) |

| Hydrogen-bonded | -10.5 (± 0.3) |

Data sourced from a study on the complexes of difluoroiodomethane with trimethylphosphine-d9 dissolved in liquefied krypton. researchgate.net

This data indicates that this compound can form relatively stable non-covalent interactions, and the stability is dependent on the nature of the interaction. researchgate.net

ΔG° = -RTln(β) = ΔH° - TΔS°

Where R is the gas constant and T is the absolute temperature. wikipedia.org The slightly stronger M-P(CD₃)₃ bond, if present, would contribute to a more negative ΔH°, favoring a larger stability constant for the deuterated complex.

Kinetic lability, on the other hand, refers to the rate at which ligands are exchanged. vpscience.orglibretexts.org A complex can be thermodynamically stable but kinetically labile, or thermodynamically unstable but kinetically inert. vpscience.orglibretexts.org The kinetic isotope effect (kH/kD) for ligand exchange would depend on the mechanism. For a dissociative pathway, a normal secondary KIE (kH/kD > 1) might be expected if the transition state is less sterically hindered. Conversely, for an associative pathway with a more crowded transition state, an inverse KIE (kH/kD < 1) could be observed.

Table 2: Expected Kinetic Isotope Effects (KIE) for Ligand Exchange of P(CH₃)₃ vs. P(CD₃)₃

| Reaction Mechanism | Nature of Transition State | Expected KIE (kH/kD) | Rationale |

|---|---|---|---|

| Dissociative (D) or Interchange Dissociative (Id) | Less crowded than ground state | > 1 (Normal) | The slightly larger steric bulk of P(CH₃)₃ could lead to a faster dissociation rate compared to P(CD₃)₃. |

| Associative (A) or Interchange Associative (Ia) | More crowded than ground state | < 1 (Inverse) | The slightly smaller steric profile of P(CD₃)₃ could facilitate the formation of a crowded transition state more readily than P(CH₃)₃. |

This table represents expected trends based on the principles of secondary kinetic isotope effects. wikipedia.org

Isotopic Labeling Applications and Mechanistic Studies Utilizing Trimethyl D9 Phosphine

Deuterium (B1214612) as a Mechanistic Probe in Reaction Pathway Elucidation

The substitution of hydrogen (¹H) with deuterium (²H or D) can significantly alter the rate of a chemical reaction, an effect known as the kinetic isotope effect (KIE). wikipedia.org This phenomenon is a cornerstone of mechanistic chemistry, providing detailed insights into the transition states of rate-determining steps. jmest.org The KIE is most pronounced when the mass change is greatest, as is the case when replacing protium (B1232500) with deuterium, which doubles the atomic mass. wikipedia.org

The magnitude of the KIE (expressed as the ratio of rate constants, kH/kD) can help distinguish between different reaction mechanisms. jmest.org

Primary Kinetic Isotope Effect (PKIE): A significant KIE (typically kH/kD > 2) is observed when a bond to the isotopically labeled atom is broken or formed in the rate-limiting step of the reaction. This is because the C-D bond has a lower zero-point vibrational energy than the C-H bond, requiring more energy to break.

Secondary Kinetic Isotope Effect (SKIE): Smaller KIEs are observed when the bond to the isotope is not broken in the rate-determining step but is located at or near the reaction center. wikipedia.org These effects arise from changes in the hybridization state of the carbon atom to which the isotope is attached. wikipedia.org For example, a kH/kD value of approximately 1.1-1.2 is typical for an α-SKIE when rehybridization from sp³ to sp² occurs. wikipedia.org

In the context of organophosphorus chemistry, deuterium labeling is instrumental. For instance, studies on the thermal decomposition of platinum-phosphine complexes have utilized deuterated phosphine (B1218219) ligands to probe the reaction mechanism. The observed KIE (kH/kD ≈ 3.0) when deuterium was substituted for hydrogen in the triethylphosphine (B1216732) groups indicated that hydrogen transfer from the phosphine ligand is a significant pathway in the decomposition process. harvard.edu Similarly, the study of phosphoryl transfer reactions using deuterated anilines and pyridines has helped to elucidate the transition state structures, distinguishing between backside and frontside nucleophilic attacks. jmest.org The use of trimethyl-d9-phosphine in such studies allows researchers to track the involvement of the phosphine ligand in bond-breaking and bond-forming steps, providing critical evidence for proposed reaction pathways.

Table 1: Representative Kinetic Isotope Effects in Mechanistic Studies

| Reaction Type | Labeled Compound(s) | Observed KIE (kH/kD) | Mechanistic Implication | Reference |

|---|---|---|---|---|

| Thermal Decomposition | Dineopentylbis(triethyl-d15-phosphine)platinum(II) | ~3.0 | H-transfer from phosphine ligand is involved in the rate-determining step. | harvard.edu |

| Aminolysis of Phosphoryl Halides | Deuterated Anilines/Pyridine | 0.44 - 1.35 | Gradual transition state variation from backside to frontside attack. | jmest.org |

| Asymmetric Hydrogenation | H₂ vs. D₂ | Significant | H₂ addition is an irreversible and rate-determining step. | nih.gov |

| Methanolysis of Esters | d1-methanol | 0.79 - 2.0 | Distinguishes between direct nucleophilic attack and intramolecular attack within a metal-substrate complex. | rsc.orgresearchgate.net |

Studies on Hydrogen Isotope Exchange (HIE) Processes

Hydrogen Isotope Exchange (HIE) reactions are fundamental processes for introducing deuterium into organic molecules, and they have become increasingly important for synthesizing isotopically labeled compounds for various applications, including mechanistic studies and drug discovery. strath.ac.ukbath.ac.uk Organophosphines, including trimethylphosphine (B1194731) and its derivatives, often play a role in these reactions, either as the substrate being labeled or as a ligand for the metal catalyst that facilitates the exchange.

Recent research has demonstrated that metal nanoparticles, such as ruthenium (Ru) and rhodium (Rh), can effectively catalyze the selective H/D exchange in phosphines using deuterium gas (D₂) as the deuterium source. nih.govacs.org The position of deuterium incorporation is highly dependent on the structure of the phosphine substrate and the nature of the catalyst. nih.govacs.org For example, in the case of mixed aryl/alkyl phosphines like diphenylmethylphosphine (PPh₂Me), Ru nanoparticles stabilized by an N-heterocyclic carbene (Ru@NHC) catalyzed deuteration at both the ortho positions of the phenyl rings and the methyl group. nih.govacs.org In contrast, using Ru nanoparticles stabilized by polyvinylpyrrolidone (B124986) (Ru@PVP) resulted almost exclusively in deuteration of the aromatic rings. nih.govacs.org This selectivity provides valuable information on how the phosphine coordinates to the surface of the nanoparticle catalyst. nih.gov

Furthermore, iridium(I) complexes bearing phosphine ligands are widely used as catalysts for HIE. strath.ac.ukstrath.ac.uk These catalysts can direct the deuteration to specific positions in a molecule, often ortho to a directing group. The choice of phosphine ligand can influence the activity and selectivity of the catalyst. strath.ac.uknih.gov The use of this compound in these studies, either as a substrate to test new HIE methodologies or as a ligand itself, can provide insights into the exchange mechanism, such as the reversibility of C-H activation steps.

Application in Deuterium Metabolic Spectroscopy (DMS) and Imaging (DMI)

Deuterium Metabolic Spectroscopy (DMS) and Imaging (DMI) are emerging non-invasive techniques that use deuterium-labeled compounds to probe metabolic pathways in real-time and in three dimensions. isotope.comnih.govmdpi.com The principle of DMI relies on the administration of a substrate labeled with deuterium and subsequent detection of its conversion into downstream metabolites using magnetic resonance spectroscopy (MRS). isotope.comnih.gov The extremely low natural abundance of deuterium (about 0.01%) ensures that the detected signals come almost exclusively from the administered probe, providing a high-contrast window into metabolic fluxes. nih.govmdpi.com

While there is no specific literature detailing the use of this compound as a probe in DMS or DMI, studies on structurally similar molecules highlight the potential of this approach. For example, the metabolism of deuterated trimethylamine (B31210) (TMA-d₉) to trimethylamine-N-oxide (TMAO-d₉) by the hepatic enzyme FMO3 has been successfully monitored in vitro and in vivo using ²H-NMR and DMS/DMI. nih.gov The distinct chemical shifts of TMA-d₉ and TMAO-d₉ allowed for clear spectral resolution and monitoring of the metabolic conversion. nih.gov

This methodology could theoretically be extended to this compound if it were found to be a substrate for a specific enzymatic pathway. The phosphine-to-phosphine oxide conversion, a common reaction in phosphorus chemistry, could potentially be tracked in a biological system if catalyzed by an enzyme. The high sensitivity and non-invasive nature of DMI would make it a powerful tool to study the kinetics and spatial distribution of such a metabolic process. isotope.comnih.gov Commonly used probes in DMI include deuterated glucose, which is used to assess Krebs cycle activity by monitoring the production of labeled glutamate/glutamine. ismrm.orgsemanticscholar.org

Table 2: Examples of Deuterated Probes in Deuterium Metabolic Imaging (DMI)

| Deuterated Probe | Metabolic Pathway Investigated | Key Metabolites Detected | Application/Significance | Reference(s) |

|---|---|---|---|---|

| [6,6’-²H₂]glucose | Glycolysis and Krebs Cycle | ²H-Lactate, ²H-Glutamate/Glutamine (Glx) | Cancer metabolism, brain metabolism, cardiac metabolism. | isotope.comismrm.orgsemanticscholar.org |

| Trimethyl-d9-amine (TMA-d₉) | TMA to TMAO conversion | Trimethyl-d9-amine-N-oxide (TMAO-d₉) | Hepatic metabolism, gut microbiome activity. | nih.gov |

| Deuterated Fumarate | Krebs Cycle | ²H-Malate | Probing mitochondrial function. | isotope.com |

| Deuterated Fatty Acids | Lipid Metabolism | Various labeled lipid pools | Studying lipid distribution and stress responses in plants. | acs.org |

Utility of this compound as a Labeled Probe in NMR-based Metabolomics and Biological Research

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for metabolomics, as it is non-destructive, highly reproducible, and provides quantitative information about metabolites in complex biological samples. mdpi.comau.dkunl.edu The use of isotopically labeled compounds, such as this compound, can significantly enhance the capabilities of NMR-based research.

One of the main challenges in ¹H NMR metabolomics is signal overlap due to the large number of metabolites present in a biological sample. researchgate.net By replacing the nine protons of trimethylphosphine with deuterium, the corresponding signals in the ¹H NMR spectrum are eliminated. This "spectral simplification" is highly advantageous. If this compound is used as an internal standard for quantification, its own signals will not interfere with the signals of the metabolites of interest. unl.edu

Moreover, this compound can be used as a labeled probe to study interactions with biological macromolecules. For instance, ³¹P NMR studies have shown that trimethylphosphine can bind to the heme iron in hemoglobins (B146990) and myoglobins, and the ³¹P chemical shift is sensitive to the local protein environment. nih.gov Conducting such an experiment with this compound would allow for simultaneous ¹H and ²H NMR studies. The deuterium signal provides a unique spectroscopic window to monitor the state of the phosphine probe, free from the crowded background of proton signals from the protein and solvent. isotope.com This approach enables researchers to track the binding and local environment of the phosphine within a complex biological system with high specificity.

Elucidation of Organophosphine-Catalyzed Reaction Mechanisms and Intermediates

Organophosphines are versatile catalysts for a wide range of organic transformations. sioc-journal.cnsioc-journal.cn Understanding the detailed mechanism of these catalytic cycles is crucial for optimizing existing reactions and developing new ones. Isotopic labeling, particularly with deuterium, is an indispensable tool for this purpose. The use of this compound as a catalyst or a model for the catalyst allows researchers to track the fate of the phosphorus center and its substituents throughout the reaction.

In situ NMR spectroscopy is a powerful technique for observing reaction intermediates directly. uni-regensburg.deresearchgate.net When a reaction is catalyzed by this compound, the deuterium label can be tracked using ²H or ³¹P NMR spectroscopy. For example, in a study of the photocatalyzed functionalization of white phosphorus, in situ ³¹P NMR monitoring in the presence of a deuterated base and solvent revealed the formation of various deuterated phosphine intermediates (DPPh₂, D₂PPh, and PD₃) even before illumination, providing insight into a reversible deuteration-protonation equilibrium. uni-regensburg.de

Hydrogen/deuterium (H/D) exchange experiments can also provide crucial mechanistic information. In the development of a phosphine-catalyzed olefination reaction, H/D exchange experiments were key to revealing the possible reaction mechanism. nih.gov By running the reaction in the presence of a deuterium source (like D₂O or a deuterated solvent) and analyzing the deuterium incorporation in the products and reactants, it is possible to identify which protons are labile and at what stage of the reaction proton transfer events occur. Using this compound in such a study would help to determine if the methyl groups on the phosphine are involved in any proton transfer steps, which could be indicative of ylide formation or other transient intermediates.

Furthermore, phosphine trapping of reactive oxygen species has been monitored by ³¹P NMR to identify peroxide intermediates in photooxidation reactions. nih.gov Using a deuterated phosphine like this compound in such trapping experiments could offer complementary information from ²H NMR, further solidifying the identity of the trapped species and the mechanism of oxygen transfer.

Future Research Directions and Emerging Trends

Development of Novel Asymmetric Synthetic Routes for Deuterated Phosphines

The synthesis of chiral molecules is a cornerstone of modern chemistry, particularly in the pharmaceutical and materials sciences. researchgate.net The development of enantiomerically pure phosphines, especially those incorporating deuterium (B1214612), is a significant area of ongoing research. Future work is directed towards creating more efficient and highly selective synthetic routes for compounds like chiral deuterated phosphines.

Current strategies often rely on the use of chiral auxiliaries or metal-catalyzed asymmetric reactions. scholaris.cad-nb.info For instance, P-chiral phosphines have been synthesized using methods like enantioselective cross-coupling of secondary phosphines or by employing chiral auxiliaries derived from natural products like amino alcohols. scholaris.caresearchgate.net Future research aims to refine these methods to incorporate deuterium atoms stereoselectively. This involves developing catalysts that can control the stereochemistry at the phosphorus center while facilitating deuterium incorporation. researchgate.net One emerging approach is the use of organophotoredox catalysis to generate radicals from deuterated sources for addition to chiral substrates. researchgate.net The synthesis of P-chirogenic bisphosphine ligands, which can be constructed in a modular fashion, offers a promising platform for creating a diverse library of deuterated phosphine (B1218219) ligands. d-nb.info

Key research objectives in this area include:

Stereospecific Deuteration: Developing methods that introduce deuterium with high stereocontrol, which is crucial for applications in asymmetric catalysis where the precise three-dimensional arrangement of atoms is paramount.

Catalyst Development: Designing new transition-metal catalysts and organocatalysts that are effective for the asymmetric synthesis of deuterated phosphines. researchgate.netresearchgate.net

Expanded Substrate Scope: Broadening the range of phosphine scaffolds that can be asymmetrically deuterated to create a wider variety of ligands for diverse applications.

Integration of Advanced Computational Approaches for Predictive Material Design

Computational chemistry has become an indispensable tool for designing and optimizing catalysts and materials. rsc.org For phosphine ligands, including deuterated variants like Trimethyl-d9-phosphine, computational methods are being used to predict their properties and guide the synthesis of new, more effective materials.

Density Functional Theory (DFT) is widely used to analyze reaction mechanisms, predict transition state energies, and understand the electronic and steric properties of phosphine ligands. rsc.orgresearchgate.net These calculations can help rationalize the performance of existing catalysts and predict the outcomes of new catalyst designs. For example, DFT studies can elucidate how the substitution pattern on a phosphine ligand influences the efficiency of a catalytic reaction. researchgate.net

Beyond DFT, there is a growing trend towards integrating machine learning (ML) and artificial intelligence (AI) into the material design process. researchgate.netnrel.gov ML models can be trained on large datasets of computational and experimental results to predict the properties of new materials with high speed and accuracy. researchgate.netnih.gov This data-driven approach can accelerate the discovery of novel phosphine ligands by screening vast chemical spaces to identify candidates with desired characteristics. rsc.orgacs.org For instance, a "Metal–Phosphine Catalyst Database" has been developed to quantify metal-ligand interactions and establish an "active ligand space" for effective catalyst screening. nih.gov These predictive models are crucial for designing materials for applications ranging from catalysis to optoelectronics. mpie.deeuropean-mrs.com

Future directions in this field involve:

Multi-scale Modeling: Combining quantum mechanical methods with classical mechanics and machine learning to create comprehensive models that can predict material properties from the atomic to the macroscopic level. mpie.de

Inverse Design: Developing algorithms that can design materials with specific target properties from scratch, moving beyond the screening of existing candidates. nrel.govacs.org

High-Throughput Virtual Screening: Utilizing high-performance computing to rapidly evaluate thousands of potential deuterated phosphine ligands for specific applications. acs.org

| Computational Technique | Application in Phosphine Ligand Design | Key Benefit |

| Density Functional Theory (DFT) | Analyzing reaction mechanisms, calculating steric and electronic parameters. rsc.orgresearchgate.net | Provides fundamental insights into catalyst behavior. researchgate.net |

| Machine Learning (ML) | Predicting catalyst performance, screening large ligand libraries. researchgate.netnih.gov | Accelerates the discovery of new and optimized ligands. rsc.org |

| Quantum Mechanics/Molecular Mechanics (QM/MM) | Studying large systems, such as enzymes or complex catalytic cycles. european-mrs.com | Balances computational cost with accuracy for complex environments. |

Expansion of Catalytic Applications with Tailored this compound Derivatives

Phosphine ligands are fundamental in homogeneous catalysis, used in a vast array of reactions from cross-coupling to hydrogenation. syensqo.comrsc.org Tailoring the structure of phosphine ligands allows for fine-tuning of their steric and electronic properties, which in turn controls the activity and selectivity of the metal catalyst. acs.org this compound and its derivatives represent a frontier in this field, where the isotopic substitution offers a subtle but powerful means of influencing reaction outcomes.

The kinetic isotope effect associated with the C-D bond versus the C-H bond can alter reaction rates and selectivities. This has been observed in gold-catalyzed cycloisomerization reactions, where deuteration of the substrate led to a significant change in the product ratio, suggesting the involvement of the C-H(D) bond in the selectivity-determining step. escholarship.org Future research will explore how incorporating deuterium directly into the phosphine ligand, as in this compound, can be leveraged to control catalytic processes.

Emerging applications for tailored deuterated phosphine ligands include:

C-H Activation: The precise tuning of ligand properties is crucial for selective C-H bond activation, a key transformation for converting simple hydrocarbons into valuable chemicals. rsc.org

Asymmetric Hydroamination: In reactions like gold-catalyzed intramolecular hydroamination, electron-withdrawing phosphines have been shown to accelerate the reaction. beilstein-journals.org Deuterated phosphines could provide an additional level of control over catalyst activity and stability.

Polymerization and Oligomerization: Phosphine ligands are used to control the properties of polymers produced through reactions like ethylene (B1197577) dimerization and olefin oligomerization. syensqo.com Deuterated ligands could influence the kinetics of these processes, leading to new polymer microstructures.

Wittig and Mitsunobu Reactions: Phosphine oxides, the byproducts of these reactions, can be anchored to supports and recycled. Heterogeneous catalysts based on phosphine derivatives, including deuterated versions, are being developed for improved sustainability. mdpi.com

| Catalytic Reaction | Role of Phosphine Ligand | Potential Impact of Deuteration |

| Cross-Coupling (e.g., Suzuki, Heck) | Stabilizes the metal center and influences oxidative addition and reductive elimination steps. nih.govmdpi.com | Modulate reaction kinetics and catalyst stability. |

| Asymmetric Hydrogenation | Creates a chiral environment around the metal, inducing enantioselectivity. nih.gov | Fine-tune selectivity through subtle steric and electronic effects. |

| Hydroformylation | Controls regioselectivity (linear vs. branched aldehydes). syensqo.com | Alter product ratios through kinetic isotope effects. |

| Gold-Catalyzed Cycloisomerizations | Influences reaction pathways and product selectivity. escholarship.org | Control selectivity by affecting the rate of bond-breaking/forming steps involving the ligand. escholarship.org |

Innovations in Isotopic Labeling Methodologies for Complex Chemical and Biological Systems

Isotopic labeling is a powerful technique for tracing the fate of molecules in complex systems, from reaction mechanisms to metabolic pathways in living organisms. dtu.dk Deuterium is an ideal stable isotope for this purpose, and this compound serves as a valuable synthon and probe in these studies.

Innovations are focused on developing more efficient and selective methods for introducing isotopic labels. For instance, metal nanoparticles have been shown to catalyze selective hydrogen/deuterium (H/D) exchange reactions in phosphines using D₂ gas as the deuterium source. acs.org The selectivity of deuteration can be controlled by the choice of metal and the structure of the phosphine substrate, allowing for targeted labeling of specific positions within a molecule. acs.org

In the realm of biology, phosphines are central to bioorthogonal chemistry, particularly the Staudinger ligation, which allows for the labeling of biomolecules like proteins and glycans within living systems. nih.gov This reaction between a phosphine and an azide (B81097) is highly specific and occurs under physiological conditions. nih.gov Future trends will involve the use of deuterated phosphines, like derivatives of this compound, to:

Probe Biological Systems with NMR: The deuterium signal provides a clean background for NMR studies, enabling the investigation of molecular dynamics and interactions in complex biological environments. nih.govcdnsciencepub.com

Develop Quantitative Mass Spectrometry Techniques: Stable isotope labeling is a cornerstone of quantitative proteomics and metabolomics. hep.com.cnbiophysics-reports.org Deuterated phosphine reagents can be used to introduce a mass tag onto specific biomolecules for precise quantification by mass spectrometry.

Traceable Drug Delivery and Metabolism: Incorporating deuterated phosphine moieties into drug candidates allows researchers to track their distribution, metabolism, and target engagement in vivo.

The development of novel labeling strategies, such as those combining metal stable isotopes with elemental mass spectrometry, promises to further enhance the ability to track multiple biomolecules simultaneously at the cellular and tissue levels. hep.com.cnresearchgate.net

Q & A

How can Trimethyl-d9-phosphine be synthesized and purified for use in isotopic labeling studies?

Answer:

this compound (C₃D₉P) is synthesized via deuteration of its protio analog (trimethylphosphine) using deuterated reagents like D₂O or deuterated alkyl halides under controlled conditions. A common method involves reacting trimethylphosphine with deuterated iodomethane (CD₃I) in anhydrous solvents (e.g., THF) at low temperatures (-78°C) to minimize side reactions . Purification requires fractional distillation under inert gas (e.g., argon) due to its pyrophoric nature. Characterization employs mass spectrometry (MS) to confirm deuteration levels (>99% isotopic purity) and ³¹P NMR to verify structural integrity (δ ~ -62 ppm for trimethylphosphine derivatives) .

What experimental precautions are critical when handling this compound in air-sensitive reactions?

Answer:

this compound is highly pyrophoric and reacts violently with oxygen and moisture. Key precautions include:

- Use of Schlenk-line or glovebox techniques for storage and transfer.

- Pre-drying solvents and reaction vessels (e.g., flame-dried glassware under vacuum).

- Quenching excess reagent with degassed alcohols (e.g., isopropanol) under inert atmospheres.

Safety data sheets (SDS) for related phosphines recommend secondary containment and emergency protocols for spills, as outlined in institutional chemical hygiene plans .

How does the deuteration of this compound influence its reactivity in organometallic catalysis compared to non-deuterated analogs?

Answer:

Deuteration alters kinetic isotope effects (KIE) in ligand-exchange reactions. For example, in Pd-catalyzed cross-coupling, deuterated phosphines may slow transmetalation steps due to increased bond strength (C-D vs. C-H), as observed in comparative studies using ¹H/²H NMR kinetic analyses . However, isotopic substitution does not significantly alter steric or electronic properties, making it ideal for mechanistic studies tracking ligand behavior without perturbing reaction pathways .

What analytical techniques are optimal for detecting isotopic impurities in this compound?

Answer:

- High-resolution mass spectrometry (HRMS): Detects residual protio species (e.g., C₃HₓD₉₋ₓP) with precision <0.1% .

- Gas chromatography-mass spectrometry (GC-MS): Separates isotopic variants using polar columns (e.g., DB-5MS) and quantifies impurities via integrated peak areas .

- Isotopic ratio monitoring by ³¹P NMR: Deuterium substitution induces minor shifts in ³¹P signals (~0.05 ppm), resolvable with high-field spectrometers (≥500 MHz) .

How can researchers resolve contradictions in reported thermodynamic data for this compound complexes?

Answer:

Discrepancies in stability constants (e.g., logβ values for metal-phosphine complexes) often arise from solvent effects or measurement techniques. To address this:

- Standardize solvent systems (e.g., dry toluene vs. THF) and temperature (±0.1°C control).

- Compare isothermal titration calorimetry (ITC) and UV-Vis spectroscopic data to cross-validate binding constants .

- Replicate studies using independently synthesized batches to rule out isotopic contamination .

What role does this compound play in elucidating reaction mechanisms via isotopic tracing?

Answer:

Its deuterated methyl groups serve as non-radioactive tracers in:

- Radical reactions: Monitoring hydrogen/deuterium abstraction rates via EPR spectroscopy.

- Ligand-exchange pathways: Differentiating associative vs. dissociative mechanisms in transition-metal complexes using ²H-labeled intermediates .

- Surface chemistry studies: Tracking adsorption/desorption kinetics on metal nanoparticles via in situ FTIR .

How should researchers design experiments to study the hydrolytic stability of this compound in aqueous systems?

Answer:

- Controlled hydrolysis: Expose the compound to D₂O/H₂O mixtures (varying isotopic ratios) under argon.

- Kinetic monitoring: Use ³¹P NMR to quantify hydrolysis products (e.g., phosphine oxides) over time .

- Activation energy calculation: Perform Arrhenius analysis at multiple temperatures (25–60°C) to model degradation rates .

What are the challenges in computational modeling of this compound, and how can they be mitigated?

Answer:

- Isotopic mass effects: Density functional theory (DFT) simulations must account for deuterium’s mass in vibrational frequency calculations. Software like Gaussian 16 allows isotopic substitution in input files .

- Van der Waals interactions: Force fields (e.g., OPLS-AA) require parameterization for C-D bonds to accurately predict ligand-metal binding energies .

How can isotopic labeling with this compound improve sensitivity in mass spectrometry-based proteomics?

Answer:

Deuterated phosphines enhance peptide quantification by:

- Isobaric tagging: Incorporating ²H labels into cysteine residues via Michael addition, enabling multiplexed analysis without mass overlap .

- Reducing background noise: Deuterated tags minimize natural isotope interference in high-resolution MS/MS .